(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-5-12-24-17-11-10-16(29(22,26)27)13-18(17)28-20(24)23-19(25)14-6-8-15(9-7-14)21(2,3)4/h1,6-11,13H,12H2,2-4H3,(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFYZGQZVOPUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A benzamide core.
- A benzo[d]thiazole moiety.
- A sulfamoyl group.
- A prop-2-yn-1-yl substituent.
This structural diversity may contribute to its varied biological effects.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. For instance, compounds with similar structural motifs have demonstrated significant AChE inhibitory activity, suggesting potential in treating neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : The compound's structural components may also facilitate interaction with various molecular targets involved in cancer cell proliferation. Studies on related benzothiazole derivatives have shown promising antitumor effects against several cancer cell lines, indicating potential for further development as anticancer agents .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Anticancer Potential : In a recent study involving benzothiazole derivatives, several compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
- Neuroprotective Effects : Compounds similar to this compound have been evaluated for their neuroprotective properties against oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote tumor growth and survival. For instance, research indicates that it may inhibit the activity of certain kinases involved in cancer progression.
Inhibition of Enzymes
The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. In vitro assays demonstrate that this compound can effectively reduce the activity of these enzymes, suggesting its potential as a therapeutic agent for cognitive disorders.
Material Science
Synthesis of Nanomaterials
In material science, this compound has been utilized in the synthesis of nanomaterials. Its unique chemical structure allows it to act as a stabilizing ligand in the formation of metal nanoparticles. Studies have shown that this compound can facilitate the creation of silver and gold nanoparticles with controlled sizes and shapes, which are valuable in catalysis and biomedical applications.
Biological Research
Antimicrobial Properties
The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. In laboratory settings, this compound exhibited significant inhibition zones in disc diffusion assays against common bacterial strains such as E. coli and S. aureus. This suggests its potential use in developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Nanoparticle Synthesis
Research conducted at a university laboratory explored the use of this compound as a stabilizing agent for silver nanoparticles. The synthesized nanoparticles showed enhanced catalytic activity in reduction reactions compared to non-stabilized counterparts.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds, identified in the provided evidence, share the benzothiazol-2(3H)-ylidene benzamide scaffold but differ in substituents, leading to distinct physicochemical and pharmacological properties.
Structural and Functional Differences
Implications of Substituent Variations
Target Compound
- tert-butyl : Enhances metabolic stability by resisting oxidative degradation.
- Propargyl : Provides a reactive handle for bioconjugation (e.g., via copper-catalyzed azide-alkyne cycloaddition).
- Sulfamoyl : Increases aqueous solubility and enables hydrogen bonding with biological targets (e.g., carbonic anhydrase inhibitors).
Analog 1 ()
- Ethoxy and ethyl groups : Reduce steric hindrance compared to tert-butyl, possibly improving membrane permeability.
Analog 2 ()
- Azepane sulfonyl : A seven-membered ring sulfonamide, offering conformational flexibility and moderate basicity.
Research Findings and Hypotheses
Target Compound vs. Analog 1
Target Compound vs. Analog 2
- Analog 2’s fluorine atom may confer superior bioavailability due to increased membrane penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
